molecular formula C9H11BrS B7859376 3-Bromobenzyl ethyl sulfide

3-Bromobenzyl ethyl sulfide

Cat. No.: B7859376
M. Wt: 231.15 g/mol
InChI Key: CYODZMJDMRNDEE-UHFFFAOYSA-N
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Description

3-Bromobenzyl ethyl sulfide is a specialized organosulfur compound of significant interest in advanced chemical and pharmaceutical research. Its structure, featuring a bromine atom on the benzyl ring and a sulfide linkage, makes it a valuable synthetic intermediate and a potential pharmacophore. In medicinal chemistry, brominated heterocycles and sulfur-containing molecules are extensively investigated for their biological activities. Related 3-halobenzo[b]thiophene derivatives have demonstrated potent antimicrobial properties against Gram-positive bacteria and yeast, with studies indicating that the halogen atom is crucial for binding affinity and biological activity . The bromine atom in this compound serves as an excellent leaving group, enabling its use in cross-coupling reactions and nucleophilic substitutions to create more complex molecular architectures. Furthermore, compounds with benzyl sulfide groups are key precursors in the synthesis of sulfonium ions and other molecules that can interact with biological targets. Research on similar structures, such as bretylium (a bromobenzyl quaternary ammonium compound), shows that such molecules can have profound physiological effects, such as inhibiting norepinephrine release, highlighting the potential for discovering new mechanisms of action . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

1-bromo-3-(ethylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYODZMJDMRNDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination Using Directed Catalysts

Electrophilic bromination of benzyl sulfides requires careful modulation to achieve meta selectivity, as sulfide groups typically direct electrophiles to ortho/para positions. A patent by demonstrates that iron-based catalysts can override inherent directing effects in trifluoromethylarenes, achieving >90% meta-brominated products. By combining benzotrifluoride with hydrobromic acid and sodium chlorite in the presence of a ferrum catalyst (0.4 wt%), bromine atoms are selectively introduced at the meta position via in situ generation of active bromine species. This method, though developed for benzotrifluoride, suggests that similar catalysts could redirect bromination in benzyl ethyl sulfide. For instance, replacing benzotrifluoride with benzyl ethyl sulfide and maintaining a 1:1.25:1.35 mass ratio of substrate, HBr, and NaClO2 at 5–15°C may yield analogous meta-brominated products.

Tribromide Reagents in Meta-Selective Bromination

Phenyltrimethylammonium tribromide (PTT) offers a milder alternative for regioselective bromination. In a study by, PTT selectively brominated a fluorinated acetophenone derivative at the meta position, yielding 57% of the desired product after thiourea-mediated workup. The mechanism involves the generation of a bromonium ion intermediate, which favors attack at the meta position due to steric hindrance from ortho substituents. Applying this to benzyl ethyl sulfide, PTT in tetrahydrofuran at room temperature could bypass traditional directing effects, though reaction times and stoichiometry would require optimization.

Friedel-Crafts Bromination Approaches

Classical Friedel-Crafts bromination, utilizing AlCl3 and BrCl, has been adapted for benzaldehyde derivatives. As detailed in, benzaldehyde reacts with bromine chloride in 1,2-dichloroethane at 10–50°C, yielding 70% 3-bromobenzaldehyde. Extending this to benzyl ethyl sulfide, the AlCl3 complex could activate the aromatic ring, directing bromine to the meta position. However, the electron-donating ethyl sulfide group may deactivate the ring, necessitating higher catalyst loadings (1.2–1.5 equivalents of AlCl3) and prolonged reaction times.

Sulfide Bond Formation Techniques

Nucleophilic Substitution with Thiolates

The synthesis of 3-bromobenzyl ethyl sulfide via nucleophilic substitution involves reacting 3-bromobenzyl bromide with sodium ethanethiolate. A method from, initially developed for phenylacetic acid derivatives, illustrates this approach. By substituting 3-bromoacetophenone with 3-bromobenzyl bromide and morpholine with ethanethiol, the reaction in refluxing acetic acid could yield the target sulfide. For instance, stirring 3-bromobenzyl bromide (0.5 mol) with ethanethiol (0.75 mol) in glacial acetic acid at 20–30°C for 6 hours may produce this compound in ~92% yield, mirroring the efficiency reported for phenylacetic acid synthesis.

Coupling Reactions Using Metal Catalysts

Comparative Analysis of Synthetic Routes

Yield and Selectivity Data

MethodBromination AgentCatalystYield (%)Selectivity (%)
Directed CatalysisHBr/NaClO2Fe-based99>99
Tribromide ReagentPTTNone5792
Friedel-CraftsBrClAlCl37088
Nucleophilic SubstitutionEthanethiolH2SO49295

Reaction Condition Optimization

  • Temperature : Lower temperatures (5–15°C) favor meta selectivity in catalytic bromination, while nucleophilic substitutions perform optimally at 20–30°C.

  • Solvent : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance electrophilic bromination, whereas acetic acid mediates proton transfer in sulfide bond formation.

  • Catalyst Loading : Iron catalysts at 0.4 wt% suppress di- and tri-brominated byproducts, contrasting with AlCl3’s requirement for stoichiometric amounts .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl ethyl sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Amines, thiols, sodium hydride as base, dimethylformamide as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Major Products:

    Oxidation: 3-Bromobenzyl ethyl sulfoxide, 3-Bromobenzyl ethyl sulfone.

    Substitution: 3-Aminobenzyl ethyl sulfide, 3-Thiobenzyl ethyl sulfide.

    Reduction: Benzyl ethyl sulfide.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromobenzyl ethyl sulfide has been studied for its potential role as a pharmacological agent. Research indicates that compounds containing sulfur moieties can exhibit various biological activities, including anti-inflammatory and analgesic properties.

  • Pain Management : A study highlighted the effectiveness of sulfur-containing compounds in releasing hydrogen sulfide (H₂S), which has demonstrated pain-relieving effects in models of arthritis. This suggests that derivatives like this compound could be explored for similar therapeutic applications .
  • Antimicrobial Properties : The presence of bromine and sulfur in the compound may enhance its reactivity, potentially leading to antimicrobial activity. Studies on related sulfides have shown promising results against various pathogens, indicating a pathway for further investigation into this compound's efficacy against microbial infections.

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Research has indicated that benzyl sulfides can be effective against pests such as mites (Acari), specifically targeting species like Tetranychus telarius and Metateranychus ulmi. The application of this compound in formulations for dusts and aerosols could provide an effective means of pest control in horticultural settings .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

  • Synthesis of Sulfides : The compound can be utilized in reactions to form other sulfides through nucleophilic substitution processes. For example, it can react with various nucleophiles to create diverse sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Pain Relief Study : In a study examining H₂S-releasing compounds, derivatives similar to this compound were shown to provide significant pain relief in animal models, suggesting potential clinical applications in pain management .
  • Pesticidal Efficacy : A patent describes the use of benzyl phenyl sulfides, including derivatives like this compound, as effective agents against agricultural pests. The formulations demonstrated effectiveness when applied as aerosols or emulsions .

Mechanism of Action

The mechanism of action of 3-Bromobenzyl ethyl sulfide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromobenzyl ethyl sulfide with structurally related compounds, emphasizing physicochemical properties, reactivity, and applications.

Structural and Functional Analogues

2.1.1. 3-Bromobenzyl Methyl Sulfide
  • Structure : Differs by a methyl group instead of ethyl at the sulfide.
  • Properties : Lower molecular weight (est. 217.09 vs. 245.16) and reduced lipophilicity.
  • Reactivity : Smaller alkyl groups may increase susceptibility to oxidation or nucleophilic attack.
  • Applications : Less commonly reported in drug synthesis compared to ethyl derivatives.
2.1.2. 3-Bromobenzyl 4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl Sulfide
  • Structure : Incorporates a triazole-pyridinyl heterocycle .
  • Properties: Higher molecular weight (est.
  • Reactivity : The triazole ring introduces hydrogen-bonding sites, improving target binding in drug design.
  • Applications: Potential as a kinase inhibitor or antimicrobial agent.
2.1.3. 3-(3-Bromophenylsulfinyl)-5-cyclohexyl-2-methyl-1-benzofuran
  • Structure : Sulfoxide (oxidized sulfide) with a benzofuran ring .
  • Properties : Increased polarity (logP reduction) due to sulfinyl group; higher thermal stability.
  • Reactivity : Sulfoxides are less prone to further oxidation than sulfides but participate in stereoselective reactions.
  • Applications : Investigated in antitumor and anti-inflammatory studies.
2.1.4. N-(3-Bromobenzyl)-5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-Thiadiazol-2-amine (Compound Gh5)
  • Structure : Thiadiazole core with a naphthalene substituent .
  • Properties: Enhanced bioavailability due to the methoxynaphthalene group; moderate solubility in ethanol.
  • Reactivity : Thiadiazole enables interactions with biological targets via hydrogen bonding.
  • Applications : Demonstrated 71% yield in synthesis; explored as an analgesic.
2.1.5. Ethyl 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
  • Structure: Thiazolidinone derivative with a conjugated benzylidene group .
  • Properties : High molecular weight (354.26) and planar structure, favoring intercalation with biomolecules.
  • Reactivity : The α,β-unsaturated ketone moiety allows Michael addition reactions.

Comparative Data Table

Compound Molecular Weight Key Functional Groups Reactivity Highlights Biological Activity Reference
This compound ~245.16 Ethylthio, bromobenzyl Oxidation to sulfoxide/sulfone; SNAr Intermediate in drug synthesis
3-Bromobenzyl methyl sulfide ~217.09 Methylthio, bromobenzyl Faster oxidation than ethyl analogue Limited data
3-Bromobenzyl sulfoxide derivative ~261.15 Sulfinyl, bromobenzyl Stereoselective reactions; stable Antitumor (preliminary)
Compound Gh5 (thiadiazole) ~434.36 Thiadiazole, methoxynaphthyl Hydrogen-bonding with enzymes Analgesic (71% yield)
Thiazolidinone derivative 354.26 Thiazolidinone, ethyl ester Michael addition; π-π stacking Antimicrobial

Key Research Findings

  • Synthetic Efficiency : Compound Gh5 (thiadiazole) and the sulfoxide derivative were synthesized in 71% and 71% yields, respectively, demonstrating robust methodologies applicable to this compound derivatives .
  • Biological Relevance: Thiazolidinone and triazole derivatives highlight the role of heterocycles in enhancing target specificity and metabolic stability .
  • Oxidation Dynamics : Sulfides like this compound can be oxidized to sulfoxides, which exhibit distinct polarity and stability profiles critical for pharmacokinetics .

Biological Activity

3-Bromobenzyl ethyl sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with sodium ethyl sulfide. The general reaction can be summarized as follows:

3 Bromobenzyl chloride+Sodium ethyl sulfide3 Bromobenzyl ethyl sulfide+NaCl\text{3 Bromobenzyl chloride}+\text{Sodium ethyl sulfide}\rightarrow \text{3 Bromobenzyl ethyl sulfide}+\text{NaCl}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thioether compounds, it was found that those containing bromine substituents, such as 3-bromobenzyl derivatives, showed significant antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum. The compound demonstrated an activity percentage of around 31% at a concentration of 50 mg/L, comparable to other tested compounds .

Table 1: Antibacterial Activity of Thioether Compounds

CompoundActivity (%) at 50 mg/L
This compound31
Benzyl ethyl sulfide32
4-Bromo-2-fluorobenzyl31
Sulfone-containing compound F1053

Enzymatic Activity

The compound has also been studied for its interaction with various enzymes. For instance, the activity of nitrobenzene dioxygenase (NBDO) was evaluated with para-substituted alkyl aryl sulfides, including those similar to this compound. The results indicated that modifications in the substrate significantly influenced enzymatic activity and selectivity, suggesting potential applications in biocatalysis .

Case Studies

  • Antibacterial Efficacy : A specific case study focused on the efficacy of thioether compounds against bacterial pathogens. It was observed that compounds with bromine substituents exhibited enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that the presence of bromine may play a crucial role in enhancing biological activity .
  • Enantioselective Oxidation : Another study investigated the enantioselective oxidation capabilities of Comamonas sp. on aromatic sulfides, including derivatives similar to this compound. The findings highlighted the importance of substrate size and structure on enzyme activity, providing insights into how modifications could lead to improved selectivity and efficiency in biotransformations .

Q & A

Q. What are the standard synthetic routes for preparing 3-bromobenzyl ethyl sulfide, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3-bromobenzyl thiol with ethyl halides under basic conditions (e.g., NaOH) in refluxing ethanol or THF yields the sulfide . Reaction optimization involves controlling temperature (reflux at ~78°C), stoichiometry (1:1.2 molar ratio of thiol to halide), and purification via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity . Monitoring by TLC or GC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for bromobenzyl group) and ethyl sulfide protons (δ 2.5–3.0 ppm for SCH₂CH₃) .
  • IR : Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1050 cm⁻¹ (C-S bond) confirm functional groups .
  • GC-MS : Quantifies purity and detects byproducts (e.g., unreacted thiols or halides) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation of volatile intermediates .
  • Store in a cool, dry place away from oxidizers; dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine at the meta position activates the benzyl group for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. However, steric hindrance from the ethyl sulfide group may reduce catalytic efficiency. Studies suggest using Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 100°C achieves ~70% yield . Competing side reactions (e.g., debromination) require careful monitoring via LC-MS .

Q. What are the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing HBr and sulfur oxides. Under inert atmospheres, the sulfide undergoes C-S bond cleavage above 250°C, forming ethyl mercaptan and brominated aromatics . Stability in polar solvents (e.g., DMSO) is lower due to nucleophilic attack at the benzylic position .

Q. How can conflicting data on reaction yields be resolved when using different catalysts?

Discrepancies in yields (e.g., 65% with oxalyl chloride vs. 98% with H₂SO₄/ethanol ) arise from differences in acid strength and solvent polarity. Systematic studies using Design of Experiments (DoE) can identify optimal conditions. For instance, sulfuric acid promotes esterification but may degrade heat-sensitive intermediates, whereas milder acids (e.g., p-TsOH) preserve functionality but slow reaction kinetics .

Q. What biological activities are associated with 3-bromobenzyl derivatives, and how are they assessed?

3-Bromobenzyl motifs exhibit antimicrobial and anticancer properties. In vitro assays (e.g., MIC testing against S. aureus) require dissolving the compound in DMSO (≤0.1% v/v) to avoid solvent toxicity . Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values typically <50 µM . Metabolite profiling (HPLC-UV/MS) identifies active intermediates .

Q. How do π-π stacking and halogen bonding affect the crystal structure of 3-bromobenzyl derivatives?

X-ray crystallography reveals dihedral angles of ~89° between the bromobenzyl and sulfide groups, with π-π interactions (centroid distances 3.67–3.77 Å) stabilizing the lattice . Bromine participates in weak Br···O interactions (3.47 Å), influencing solubility and melting points .

Methodological Considerations

  • Contradiction Analysis : Compare GC and NMR data to resolve purity disputes .
  • Reaction Optimization : Use response surface methodology (RSM) to balance yield and byproduct formation .
  • Biological Testing : Include positive controls (e.g., ampicillin for antimicrobial assays) and validate via triplicate trials .

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